Cas no 2229591-98-2 (3-4-(difluoromethoxy)phenylazetidin-3-ol)

3-4-(difluoromethoxy)phenylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-4-(difluoromethoxy)phenylazetidin-3-ol
- 3-[4-(difluoromethoxy)phenyl]azetidin-3-ol
- EN300-1949969
- 2229591-98-2
-
- インチ: 1S/C10H11F2NO2/c11-9(12)15-8-3-1-7(2-4-8)10(14)5-13-6-10/h1-4,9,13-14H,5-6H2
- InChIKey: QACFICUQJKHBHA-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1(CNC1)O)F
計算された属性
- せいみつぶんしりょう: 215.07578492g/mol
- どういたいしつりょう: 215.07578492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 41.5Ų
3-4-(difluoromethoxy)phenylazetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1949969-5.0g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1949969-1.0g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1949969-0.1g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1949969-5g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1949969-1g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1949969-0.5g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1949969-10.0g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1949969-2.5g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1949969-10g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1949969-0.05g |
3-[4-(difluoromethoxy)phenyl]azetidin-3-ol |
2229591-98-2 | 0.05g |
$768.0 | 2023-09-17 |
3-4-(difluoromethoxy)phenylazetidin-3-ol 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
3-4-(difluoromethoxy)phenylazetidin-3-olに関する追加情報
Exploring the Potential of 3-4-(Difluoromethoxy)phenylazetidin-3-ol (CAS No. 2229591-98-2) in Modern Pharmaceutical Research
The compound 3-4-(difluoromethoxy)phenylazetidin-3-ol (CAS No. 2229591-98-2) has emerged as a molecule of significant interest in pharmaceutical and medicinal chemistry research. This azetidine derivative, characterized by its unique difluoromethoxy phenyl substitution pattern, presents intriguing possibilities for drug discovery and development. As researchers increasingly focus on small molecule therapeutics and targeted drug design, compounds like 3-4-(difluoromethoxy)phenylazetidin-3-ol are gaining attention for their potential biological activities and synthetic versatility.
From a structural perspective, 3-4-(difluoromethoxy)phenylazetidin-3-ol combines two pharmacologically relevant features: the azetidine ring and the difluoromethoxy group. The azetidine (3-membered nitrogen heterocycle) has become increasingly important in medicinal chemistry due to its favorable properties as a saturated heterocycle scaffold. The difluoromethoxy moiety, on the other hand, is known to influence both the physicochemical properties and metabolic stability of pharmaceutical compounds. This combination makes 2229591-98-2 particularly interesting for researchers exploring novel bioactive small molecules.
The synthesis of 3-4-(difluoromethoxy)phenylazetidin-3-ol typically involves multi-step organic transformations, with key steps including the construction of the azetidine ring and subsequent introduction of the difluoromethoxy phenyl substituent. Modern synthetic approaches often employ catalytic methods and green chemistry principles to optimize yield and minimize environmental impact. The compound's molecular weight (approximately 229.21 g/mol) and moderate lipophilicity make it suitable for various pharmaceutical applications, particularly in CNS-targeted therapies and GPCR modulation research.
In pharmacological research, 3-4-(difluoromethoxy)phenylazetidin-3-ol has shown promise as a potential pharmacophore in several therapeutic areas. Recent studies suggest that structural analogs of this compound may interact with specific neurotransmitter receptors, making them candidates for neurological disorder research. The difluoromethoxy group in particular has been associated with enhanced blood-brain barrier penetration, a crucial factor in CNS drug development. Researchers are actively investigating whether 2229591-98-2 or its derivatives could serve as leads for conditions such as anxiety, depression, or neurodegenerative diseases.
The physicochemical properties of 3-4-(difluoromethoxy)phenylazetidin-3-ol contribute significantly to its research utility. The compound typically appears as a white to off-white crystalline powder with good stability under standard laboratory conditions. Its solubility profile (moderately soluble in common organic solvents but less so in water) makes it suitable for various formulation studies. These characteristics, combined with its relatively low molecular weight, position 2229591-98-2 as an attractive scaffold for medicinal chemistry optimization programs.
From a drug discovery perspective, the azetidin-3-ol core of this compound offers multiple sites for structural modification, allowing medicinal chemists to explore diverse structure-activity relationships. The hydroxyl group at the 3-position serves as a convenient handle for further derivatization, while the difluoromethoxy phenyl moiety can be systematically varied to optimize target binding. Such flexibility makes 3-4-(difluoromethoxy)phenylazetidin-3-ol particularly valuable in fragment-based drug discovery and lead compound optimization efforts.
The commercial availability of 3-4-(difluoromethoxy)phenylazetidin-3-ol (CAS No. 2229591-98-2) has increased in recent years, reflecting growing research interest. Several specialty chemical suppliers now offer this compound in various quantities, typically with purity levels exceeding 95%. This availability supports its use in high-throughput screening campaigns and structure-activity relationship studies. Pricing varies depending on quantity and purity, but it generally falls within the range expected for specialized pharmaceutical intermediates of this complexity.
Looking to the future, 3-4-(difluoromethoxy)phenylazetidin-3-ol represents an interesting case study in modern drug discovery chemistry. Its combination of a constrained heterocycle with fluorinated aromatic elements embodies several current trends in medicinal chemistry. Researchers are particularly interested in how the difluoromethoxy group might influence both the pharmacokinetic properties and target engagement of potential drug candidates derived from this scaffold. As computational methods for molecular property prediction continue to advance, compounds like 2229591-98-2 serve as valuable test cases for validating new in silico approaches.
In conclusion, 3-4-(difluoromethoxy)phenylazetidin-3-ol (CAS No. 2229591-98-2) stands as a compelling example of how strategic molecular design can yield compounds with significant research potential. Its balanced combination of synthetic accessibility, structural features amenable to optimization, and promising biological activity profiles make it a molecule worth watching in pharmaceutical research. As the field continues to explore new approaches to targeted therapy and precision medicine, versatile scaffolds like this azetidine derivative will likely play increasingly important roles in drug discovery pipelines.
2229591-98-2 (3-4-(difluoromethoxy)phenylazetidin-3-ol) 関連製品
- 2098116-51-7(6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol)
- 1779447-96-9(2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid)
- 686743-53-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)sulfonylacetamide)
- 1602072-59-2(5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid)
- 2171971-90-5(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 31462-57-4(4-IODOPYRIMIDINE)
- 1357352-09-0(9-tert-butoxycarbonyl-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid)
- 1788677-47-3(N-[1-(2-Pyridinyl)-3-pyrrolidinyl]benzeneethanesulfonamide)
- 1779901-54-0(2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid)
- 2229436-61-5(2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one)



